5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate . This intermediate is further modified through various substitution reactions involving alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride as a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: N,N-dimethylformamide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as an antibacterial or enzyme inhibitor.
Materials Science: Its unique structure could be explored for use in the development of new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
What sets 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity
Biological Activity
The compound 5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews its biological activity based on available literature, including synthesized derivatives, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a thiazole moiety and a dioxin ring, which are known to contribute to various biological activities. Its molecular formula is C22H24N2O4S, and it has a molecular weight of approximately 420.50 g/mol.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of benzodioxins have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress . The presence of the dioxin ring is hypothesized to play a crucial role in this activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing benzodioxin derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria . Preliminary studies suggest that the compound could inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or function.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. For example, related compounds have shown inhibitory effects on various enzymes such as urease and acetylcholinesterase . The mechanism of action may involve binding to the active sites of these enzymes, thereby preventing substrate interaction.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of the compound. Studies have indicated that modifications to the benzodioxin moiety can significantly alter biological efficacy. For instance:
- Substituents on the dioxin ring : Altering substituents can enhance or reduce antioxidant capacity.
- Thiazole integration : The introduction of thiazole groups has been linked to improved enzyme inhibition properties .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antitumor Activity : A study on benzodioxin derivatives showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that similar modifications in the compound could yield anticancer agents .
- Neuroprotective Effects : Compounds with similar scaffolds have been evaluated for neuroprotective properties against oxidative stress-induced neuronal damage . This suggests that the compound may also offer protective effects in neurodegenerative conditions.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-3-8-26-23(28)21-16-6-4-14(2)11-20(16)32-22(21)25-24(26)31-13-17(27)15-5-7-18-19(12-15)30-10-9-29-18/h3,5,7,12,14H,1,4,6,8-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYWOBHNMMYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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